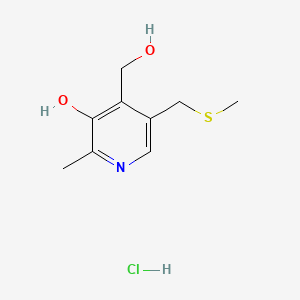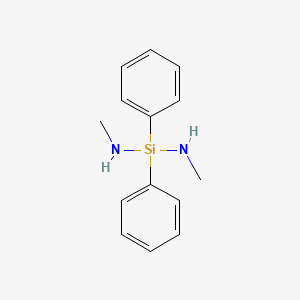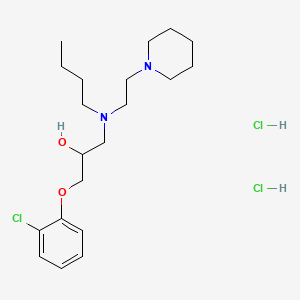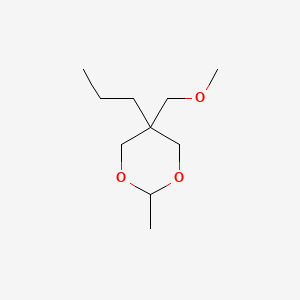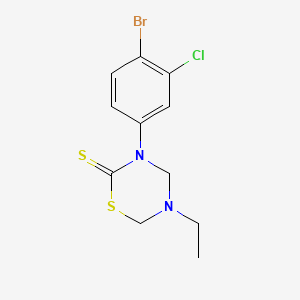
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing the necessary functional groups (e.g., bromine, chlorine, and ethyl groups) in the presence of a sulfur source and a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles for substitution reactions (e.g., sodium methoxide, alkyl halides). Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
科学的研究の応用
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in various industrial processes.
作用機序
The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication or transcription.
類似化合物との比較
Similar Compounds
Similar compounds to 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl- include other thiadiazine derivatives with different substituents on the ring. Examples include:
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-methyl-
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl- lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both bromine and chlorine atoms, along with the ethyl group, can lead to distinct properties compared to other thiadiazine derivatives.
特性
CAS番号 |
23515-34-6 |
|---|---|
分子式 |
C11H12BrClN2S2 |
分子量 |
351.7 g/mol |
IUPAC名 |
3-(4-bromo-3-chlorophenyl)-5-ethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H12BrClN2S2/c1-2-14-6-15(11(16)17-7-14)8-3-4-9(12)10(13)5-8/h3-5H,2,6-7H2,1H3 |
InChIキー |
OALHFIXAHPNEBT-UHFFFAOYSA-N |
正規SMILES |
CCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




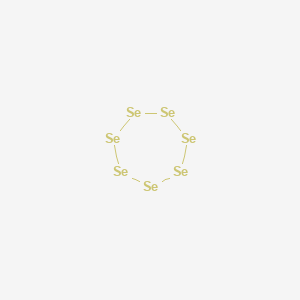
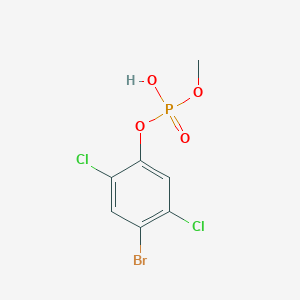
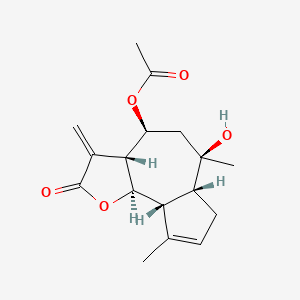

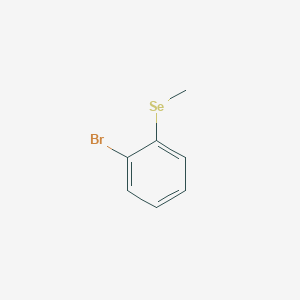
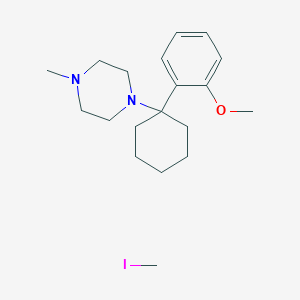
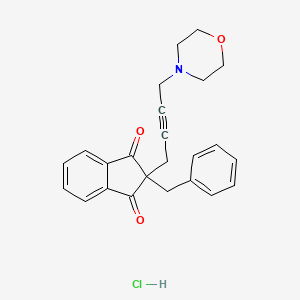
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
